molecular formula C26H28N4O2S B12488592 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide

Cat. No.: B12488592
M. Wt: 460.6 g/mol
InChI Key: OQSMWYDQGDLCPE-UHFFFAOYSA-N
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Description

3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, a phenyl group, and a phenoxyacetyl thiourea structure, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reductive amination of a precursor compound with substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another approach involves the intramolecular cyclization of respective hydrazono compounds mediated by polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The benzylpiperazine and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiol derivatives.

Scientific Research Applications

3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The phenoxyacetyl thiourea structure may also contribute to its biological effects by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-1-(2-PHENOXYACETYL)THIOUREA is unique due to its combination of benzylpiperazine and phenoxyacetyl thiourea structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-phenoxyacetamide

InChI

InChI=1S/C26H28N4O2S/c31-25(20-32-24-9-5-2-6-10-24)28-26(33)27-22-11-13-23(14-12-22)30-17-15-29(16-18-30)19-21-7-3-1-4-8-21/h1-14H,15-20H2,(H2,27,28,31,33)

InChI Key

OQSMWYDQGDLCPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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